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Chloromethyl pivalate is a chemical compound with the molecular formula and a molecular weight of 150.60 g/mol. It is classified under the Chemical Abstracts Service registry number 18997-19-8. This compound is primarily recognized for its role as an intermediate in the synthesis of various active pharmaceutical ingredients, particularly in the preparation of prodrugs and during acylation reactions. Chloromethyl pivalate is miscible with most organic solvents but immiscible with water, making it suitable for diverse chemical applications .
Physical Properties:
CMP itself does not possess a defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate.
CMP is considered a lachrymator (tear inducer) and irritant.
Flammability: Flammable liquid.
Reactivity: Reacts with water to release hydrochloric acid fumes.
Chloromethyl pivalate serves as a key component in the synthesis of prodrugs. Prodrugs are inactive chemical compounds that are converted into their active forms after being administered to the body. In this role, chloromethyl pivalate reacts with the sodium salt of sulbactam, an antibiotic, to yield sulbactam pivoxil. Sulbactam pivoxil is a prodrug of sulbactam, meaning it becomes active sulbactam after oral administration, improving its bioavailability [].
Chloromethyl pivalate also functions as an acylating agent in organic synthesis. Acylation involves the introduction of an acyl group (R-CO-) into a molecule. Chloromethyl pivalate reacts with 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a nucleoside, to form bis(pivaloyloxymethyl) PMEA. This modified PMEA possesses antiviral properties and is being explored as a potential treatment for hepatitis B virus (HBV) infection [].
Chloromethyl pivalate exhibits biological activity primarily through its derivatives. As an intermediate in pharmaceutical synthesis, compounds derived from chloromethyl pivalate have been studied for their antibacterial properties. For instance, sulbactam pivoxil, synthesized from this compound, is known for its effectiveness against beta-lactamase-producing bacteria . The biological activity largely depends on the final compound produced rather than chloromethyl pivalate itself.
The synthesis of chloromethyl pivalate can be achieved through several methods:
Chloromethyl pivalate has several applications, including:
Interaction studies involving chloromethyl pivalate focus on its reactivity with other chemical entities rather than direct biological interactions. Notably, it has been shown to react with:
These interactions are critical for understanding its utility in synthetic chemistry.
Chloromethyl pivalate shares similarities with several other compounds, particularly those involved in organic synthesis and pharmaceutical applications. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pivalic Acid | Parent compound; used as a building block | |
| Sulbactam | Antibiotic; derived from chloromethyl pivalate | |
| Trimethylacetyl Chloride | Used similarly for acylation reactions | |
| Chloromethyl Acetate | Similar reactivity; used in esterification |
Uniqueness of Chloromethyl Pivalate:
Chloromethyl pivalate stands out due to its specific role in synthesizing complex pharmaceutical intermediates and its unique structure that allows for versatile chemical transformations not readily available with other similar compounds .
Flammable;Corrosive;Irritant